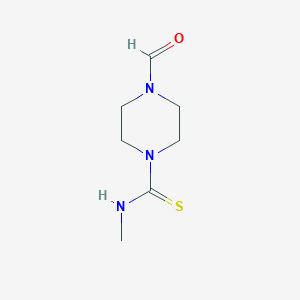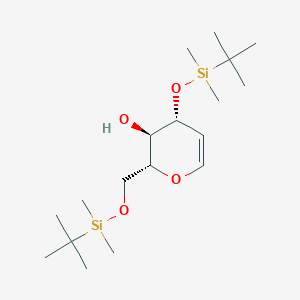
3,6-Di-O-tert-butyldimethylsilyl-D-glucal
Vue d'ensemble
Description
3,6-Di-O-tert-butyldimethylsilyl-D-glucal is a compound with the empirical formula C18H38O4Si2 and a molecular weight of 374.66 . It is an important building block for both solution- and solid-phase synthesis of oligosaccharides . It plays a crucial role as a reagent in the synthesis and modification of drugs targeting various diseases .
Synthesis Analysis
This compound is extensively used in the biomedical industry. Its application ranges from drug design and development to pharmacological research . It is a valuable compound used in the synthesis of oligosaccharides .Molecular Structure Analysis
The molecular structure of 3,6-Di-O-tert-butyldimethylsilyl-D-glucal is represented by the SMILES stringCC(C)(C)Si(C)OC[C@H]1OC=CC@@H(C)C(C)(C)C)[C@@H]1O . Physical And Chemical Properties Analysis
This compound has an assay of 97% optical activity [α]20/D −44°, c = 0.9 in chloroform. Its melting point is 43-45 °C (lit.) .Applications De Recherche Scientifique
Stereoselective Synthesis : It is used in the stereoselective double alkylation of acetoacetate ester α-carbon to synthesize enantiopure compounds, specifically in the synthesis of cycloalkenones bearing an asymmetric quaternary carbon (Kozawa et al., 2007).
Mechanistic Insight in Allylic Oxidation : The reaction of a related compound, 3,4-bis(O-tert-butyldimethylsilyl)-6-O-tosyl-D-glucal, with the Koser reagent, aids in understanding the mechanism of iodine-promoted allylic oxidation (Kirschning, 1995).
Structural Analysis in Organic Chemistry : Its X-ray structure, as in the case of 3,4,6-tri-O-tert-butyldimethylsilyl-1-S-phenyl-1-thio-α-D-glucopyranoside, suggests a new class of glucal epoxide-thiophenol adducts, providing valuable structural information (Walford et al., 1997).
Nucleoside Synthesis : It is employed in the stereoselective synthesis of the beta-anomer of 4'-thionucleosides based on electrophilic glycosidation to 4-thiofuranoid glycals (Haraguchi et al., 2002).
Glycoconjugate Synthesis : Direct 3,6-di-O-protection of D-glucal and D-galactal can lead to valuable 2-azido-2-deoxy-gluco- and -galactopyranosyl donors for glycoconjugate synthesis (Kinzy & Schmidt, 1987).
Glycosylation Reactions : The synthesis of 3,6-tethered glycosyl donors is used for studying their reactivity, selectivity, and reactivity in various glycosylation reactions (Heuckendorff et al., 2013).
Beta-Selective Glycosidation : Highly beta-selective glycosidation, achieving an alpha/beta ratio of 2/98, can be accomplished using 3,6-Di-O-tert-butyldimethylsilyl-D-glucal as an activator and 2,6-lutidine as an additive (Okada et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O4Si2/c1-17(2,3)23(7,8)21-13-15-16(19)14(11-12-20-15)22-24(9,10)18(4,5)6/h11-12,14-16,19H,13H2,1-10H3/t14-,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPOCCACFOBDEV-OAGGEKHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O4Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557007 | |
| Record name | 1,5-Anhydro-3,6-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-D-arabino-hex-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di-O-tert-butyldimethylsilyl-D-glucal | |
CAS RN |
111830-53-6 | |
| Record name | 1,5-Anhydro-3,6-bis-O-[tert-butyl(dimethyl)silyl]-2-deoxy-D-arabino-hex-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



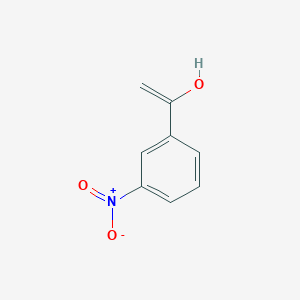
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
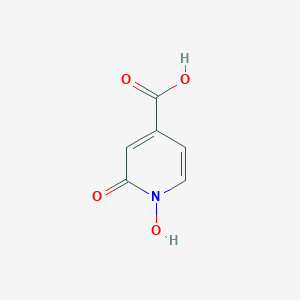
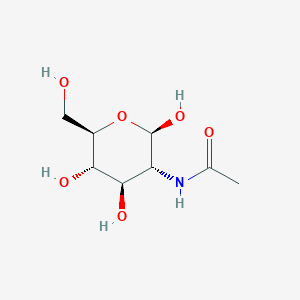
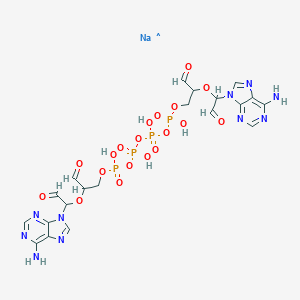
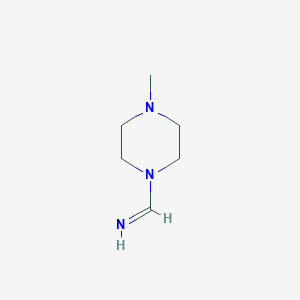
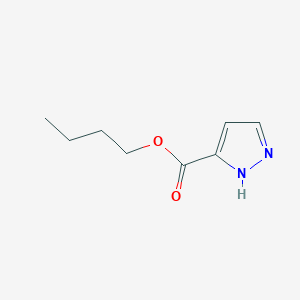
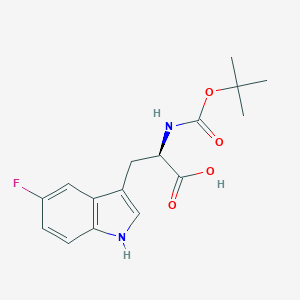
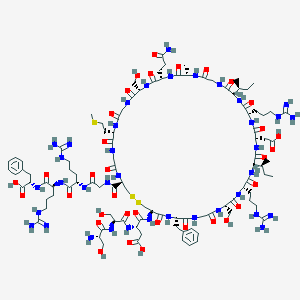
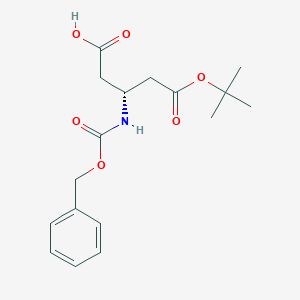
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)
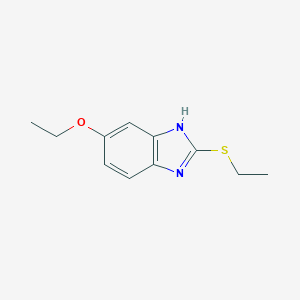
![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)
